
4-Chloro-N-hydroxybenzimidoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-hydroxybenzimidoyl cyanide is an organic compound with the molecular formula C8H5ClN2O. It contains a total of 17 atoms, including 5 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique structure, which includes a nitrile group (–CN) and a hydroxyl group (–OH) attached to a benzimidoyl moiety. It is used in various scientific research applications due to its reactivity and functional groups.
准备方法
The synthesis of 4-Chloro-N-hydroxybenzimidoyl cyanide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-Chloro-N-hydroxybenzimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
4-Chloro-N-hydroxybenzimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials
作用机制
The mechanism of action of 4-Chloro-N-hydroxybenzimidoyl cyanide involves its reactivity with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research .
相似化合物的比较
4-Chloro-N-hydroxybenzimidoyl cyanide can be compared with other similar compounds, such as:
4-Chloro-N-hydroxybenzimidoyl chloride: This compound has a similar structure but contains a chloride group instead of a cyanide group.
4-Chloro-N-hydroxybenzimidoyl bromide: Similar to the chloride derivative but with a bromide group.
4-Chloro-N-hydroxybenzimidoyl fluoride:
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
(2E)-2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H/b11-8- |
InChI 键 |
WZZDYEHGFZLNNB-FLIBITNWSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=N\O)/C#N)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=NO)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



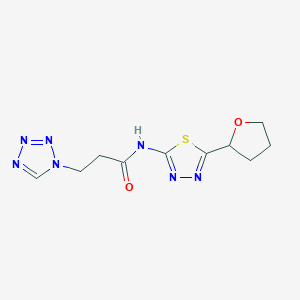
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)
![(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol](/img/structure/B13360357.png)
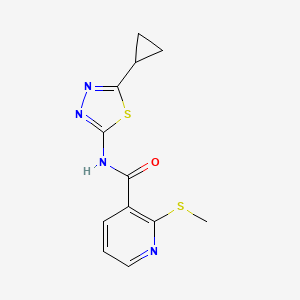
![6-[(4-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360371.png)

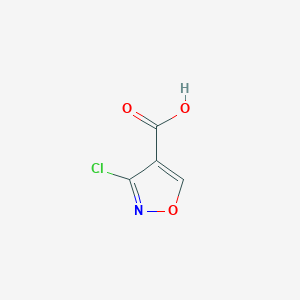
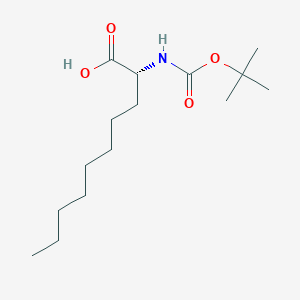
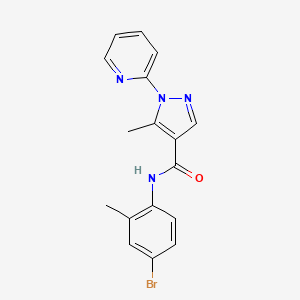

![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
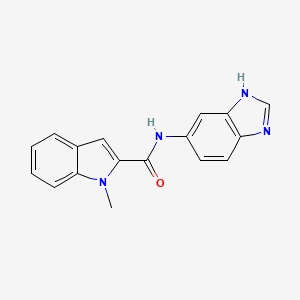
![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
